molecular formula C9H10N4O2 B1475776 (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2098121-56-1

(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1475776
CAS No.: 2098121-56-1
M. Wt: 206.2 g/mol
InChI Key: ATEGHBQDPAEVLY-UHFFFAOYSA-N
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Description

(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that features a unique combination of isoxazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions One possible route could involve the formation of the isoxazole ring followed by the construction of the oxadiazole ring

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the rings.

    Reduction: Reduction reactions could be used to modify the nitrogen-containing rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nitrating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups like halides or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds containing isoxazole and oxadiazole rings are often studied for their potential antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The isoxazole and oxadiazole rings might play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid.

Uniqueness

(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the combination of its cyclopropyl group with the isoxazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEGHBQDPAEVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

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